(Diphenylphosphoryl)methanol

Hydrogen bonding Phosphine oxide ligand IR spectroscopy

Researchers seeking a bifunctional organophosphorus building block that combines a P=O donor with a primary hydroxyl group often face limited options. (Diphenylphosphoryl)methanol solves this with its unique α-hydroxyphosphine oxide architecture, enabling H-bond-directed self-assembly, homogeneous Mo(VI)/W(VI) epoxidation catalysis in green solvents, and synthesis of phosphorylated extractants for lanthanide/actinide separation. • Enables direct routes to geminal bis(phosphine oxide) compounds via formaldehyde elimination. • Provides a hydrophilic handle for aqueous/organic biphasic catalysis. • Supplied as ≥95% pure white crystalline solid with full quality documentation.

Molecular Formula C13H13O2P
Molecular Weight 232.21 g/mol
CAS No. 884-74-2
Cat. No. B188468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Diphenylphosphoryl)methanol
CAS884-74-2
Molecular FormulaC13H13O2P
Molecular Weight232.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(=O)(CO)C2=CC=CC=C2
InChIInChI=1S/C13H13O2P/c14-11-16(15,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2
InChIKeyNSLPWSVZTYOGDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Diphenylphosphoryl)methanol Overview


(Diphenylphosphoryl)methanol [CAS 884-74-2], also known as diphenyl(hydroxymethyl)phosphine oxide or (hydroxymethyl)diphenylphosphine oxide, is a bifunctional organophosphorus compound containing both a phosphine oxide (P=O) group and a primary hydroxyl (–CH₂OH) moiety [1]. This α-hydroxyphosphine oxide architecture endows the molecule with distinct hydrogen-bonding capacity, ligand versatility, and reactivity that are absent in simpler phosphine oxides. Its molecular formula is C₁₃H₁₃O₂P (MW 232.21 g/mol), and it is typically supplied as a white crystalline solid with a melting point of 136–137 °C . The compound serves as a key precursor for phosphorylated alkanol extractants, a hydrophilic ligand for Mo and W epoxidation catalysts, and a reactive intermediate in organophosphorus synthesis [2][3].

(Diphenylphosphoryl)methanol: Why Simple Analogs Fail


Substituting (diphenylphosphoryl)methanol with a generic phosphine oxide such as triphenylphosphine oxide (TPPO, Ph₃P=O) or a non-hydroxylated diphenylphosphine oxide fails in applications that require the synergistic interplay of the P=O donor and the –OH group [1]. The hydroxyl substituent introduces a strong intermolecular hydrogen-bonding network that governs solubility, aggregation, and metal-ion recognition; TPPO lacks this capacity entirely [2]. Moreover, the α-hydroxy motif participates in intramolecular H-bonding that fine-tunes the electron density at phosphorus and controls coordination behaviour, a feature not available in simple phosphine oxides [3]. In catalysis, the –CH₂OH arm acts as a functionalized hydrophilic handle that improves catalyst solubility in aqueous or alcoholic media, which is critical for green epoxidation protocols [4]. The quantitative evidence below demonstrates that these differentiating properties are measurable and cannot be replicated by generic phosphine oxide compounds.

(Diphenylphosphoryl)methanol: Quantitative Evidence


Intermolecular H-Bonding vs. Triphenylphosphine Oxide

Infrared spectroscopy reveals that (diphenylphosphoryl)methanol forms robust intermolecular O–H···O=P hydrogen bonds, a feature entirely absent in triphenylphosphine oxide (TPPO) because TPPO lacks a hydroxyl donor. In the condensed phase, the target compound exhibits an intense, broad ν(OH) absorption centred at 3200–3300 cm⁻¹ characteristic of strongly hydrogen-bonded OH groups [1]. Upon dilution in CCl₄, this band decreases while a sharp free-OH band appears at 3680 cm⁻¹, confirming dimeric association in non-polar media. TPPO shows no absorption in the OH stretching region [2]. This hydrogen-bonding capability directly impacts aggregation state, solubility, and extraction behaviour.

Hydrogen bonding Phosphine oxide ligand IR spectroscopy

Intramolecular H-Bond Weakness vs. α-Hydroxyphosphonates

When (diphenylphosphoryl)methanol is dissolved in CCl₄, the free ν(OH) band at 3680 cm⁻¹ is resolved as a doublet with a separation of approximately 26 cm⁻¹ [1]. This small splitting indicates the coexistence of two conformers—one with a free OH and one with a weak intramolecular hydrogen bond forming a five-membered P=O···H–O cycle—and the minimal energy difference between them. In contrast, diethyl-α-hydroxyisopropylphosphonate shows a larger doublet separation, reflecting a stronger intramolecular interaction in the phosphonate series [2]. The weak intramolecular H-bond in the target compound means that the OH group remains primarily available for intermolecular interactions, enhancing its effectiveness as a hydrogen-bond donor in recognition and extraction processes.

Intramolecular H-bond Conformational analysis Spectroscopy

Oxa-Michael Reactivity: Formaldehyde Elimination

Under standard oxa-Michael conditions (vinylphosphorus compound, basic catalyst, alcohol as nucleophile), conventional alcohols such as methanol or ethanol undergo conjugate addition to yield phosphorylated ethers [1]. However, when (diphenylphosphoryl)methanol is employed as the alcoholic reagent under identical conditions, it anomalously eliminates formaldehyde and yields a 1,2-diphosphorus compound instead of the expected phosphorylated polyether [2]. This divergent pathway is quantitative—the reaction exclusively follows the elimination route, producing no detectable ether product. The behaviour is unique to α-hydroxyphosphine oxides and is not observed with simple alkanols or phenols.

Oxa-Michael reaction Organophosphorus reactivity Mechanistic divergence

Epoxidation Catalyst: Hydrophilic Ligand Advantage

The dioxomolybdenum(VI) complex MoO₂Cl₂(OPPh₂CH₂OH)₂, bearing (diphenylphosphoryl)methanol as a hydrophilic ligand, catalyzes the epoxidation of cis-cyclooctene with H₂O₂ in ethanol [1]. While both this complex and the parent MoO₂Cl₂(OPPh₃)₂ show catalytic activity, the hydroxyl-functionalized ligand confers markedly enhanced solubility in the protic solvent (ethanol), enabling homogeneous catalysis under greener conditions [2]. Although the abstract reports “very high selectivity” for cyclooctene oxide without disclosing exact percentages, related Mo(VI) phosphine oxide complexes typically achieve epoxide selectivities of >95% under analogous conditions [3]. The tungsten analog WO₂Cl₂(OPPh₂CH₂OH)₂ exhibits comparable performance, confirming the ligand's generality.

Olefin epoxidation Molybdenum catalyst Phosphine oxide ligand

(Diphenylphosphoryl)methanol: Key Applications


Aqueous-Phase Olefin Epoxidation Catalysis

The –CH₂OH group of (diphenylphosphoryl)methanol imparts the necessary hydrophilicity for homogeneous Mo(VI) and W(VI) epoxidation catalysts that operate in ethanol or water [1]. Complexes MoO₂Cl₂(OPPh₂CH₂OH)₂ and WO₂Cl₂(OPPh₂CH₂OH)₂ have been structurally characterized and tested for cis-cyclooctene epoxidation with H₂O₂, showing good activity and high selectivity. Researchers aiming to replace tert-butyl hydroperoxide with aqueous H₂O₂ in olefin epoxidation should select this ligand over non-hydroxylated phosphine oxides.

f-Element-Selective Extractant Precursor

(Diphenylphosphoryl)methanol serves as the foundational building block for α- and β-diphenylphosphorylated secondary alkanols, which have been shown to extract lanthanides(III), U(VI), and Th(IV) from nitric acid media with distribution coefficients that, for certain elements, exceed those of tributyl phosphate (TBP) and tri-n-octylphosphine oxide (TOPO) [2]. The H-bonding characteristics identified in Section 3 directly contribute to the metal-recognition and phase-transfer properties of these extractants.

1,2-Diphosphorus Compound Synthesis

The unique tendency of (diphenylphosphoryl)methanol to eliminate formaldehyde under basic oxa-Michael conditions enables a direct route to 1,2-diphosphorus compounds that are otherwise difficult to access [3]. Chemical developers should source this specific compound when targeting geminal bis(phosphine oxide) architectures, as conventional alcohols follow an entirely different reaction pathway.

H-Bonding Modules in Coordination Chemistry

The precise balance between intermolecular and weak intramolecular H-bonding makes (diphenylphosphoryl)methanol a valuable model ligand for fundamental studies on hydrogen-bond-directed self-assembly, crystal engineering, and metal complex structure control [4]. Its single-crystal X-ray structure confirms a hydrogen-bonded dimeric motif that can template secondary coordination-sphere interactions.

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